ML-323

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ML323 is a novel small molecule inhibitor that targets the ubiquitin-specific peptidase 1 (USP1) and ubiquitin-associated factor 1 (UAF1) complex. This compound has gained significant attention due to its potent inhibitory effects on the deubiquitination process, which plays a crucial role in various cellular pathways, including DNA damage response and cancer progression .

Biochemical Analysis

Biochemical Properties

ML323 is a potent and reversible inhibitor of USP1-UAF1, a deubiquitinase complex that removes ubiquitin from FANCD2 and PCNA . It exhibits excellent selectivity towards USP1-UAF1, with an IC50 of 76 nM in a Ub-Rho assay . ML323 has been shown to increase the endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1-UAF1 .

Cellular Effects

ML323 has been found to impede cell viability and colony formation in various cancer cells, including esophageal squamous cell carcinoma (ESCC) cells . It blocks cells at the G0/G1 phase, reduces the protein level of c-Myc, cyclin D1, CDK4, and CDK6, and triggers DNA damage and active p53 . ML323 induces apoptosis by p53-Noxa and stimulates protective autophagy .

Molecular Mechanism

ML323 exerts its effects at the molecular level by inhibiting the deubiquitinase activity of USP1-UAF1, leading to increased ubiquitination of its substrates, PCNA and FANCD2 . This inhibition disrupts the DNA damage response, leading to DNA damage, cell cycle arrest, and apoptosis .

Dosage Effects in Animal Models

In animal models, ML323 has been shown to promote fracture healing in nonunion rats, suggesting potential therapeutic applications

Metabolic Pathways

ML323 is involved in the ubiquitin-proteasome pathway, where it inhibits the deubiquitinase activity of USP1-UAF1 . This affects the stability of proteins such as PCNA and FANCD2, which are involved in DNA repair and replication .

Subcellular Localization

Given its role as a USP1-UAF1 inhibitor, it is likely to be found in the nucleus where it can interact with its target proteins, PCNA and FANCD2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML323 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for ML323 are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process allows for the production of ML323 in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

ML323 primarily undergoes deubiquitination inhibition reactions. It interacts with the USP1-UAF1 complex, preventing the removal of ubiquitin from target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular processes .

Common Reagents and Conditions

The reactions involving ML323 typically require the presence of the USP1-UAF1 complex and ubiquitinated substrates. The conditions for these reactions include physiological pH, appropriate buffer systems, and controlled temperature to mimic cellular environments .

Major Products Formed

The primary product formed from the reaction of ML323 with the USP1-UAF1 complex is the inhibition of deubiquitination. This results in the stabilization of ubiquitinated proteins, which can lead to various downstream effects, including cell cycle arrest, apoptosis, and enhanced sensitivity to DNA-damaging agents .

Scientific Research Applications

Cancer Research: ML323 has shown promising anticancer activity by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines, including esophageal squamous cell carcinoma and ovarian cancer

DNA Damage Response: The compound has been used to study the role of deubiquitination in the DNA damage response, particularly in the translesion synthesis and Fanconi anemia pathways.

Drug Sensitization: ML323 has been found to potentiate the cytotoxicity of DNA-damaging agents like cisplatin, making it a valuable tool for enhancing the efficacy of chemotherapy

Mechanism of Action

ML323 exerts its effects by selectively inhibiting the USP1-UAF1 deubiquitinase complex. This inhibition prevents the removal of ubiquitin from target proteins, leading to the accumulation of ubiquitinated proteins. The stabilization of these proteins can trigger various cellular responses, including DNA damage repair, cell cycle regulation, and apoptosis. The molecular targets of ML323 include proliferating cell nuclear antigen (PCNA) and Fanconi anemia complementation group D2 (FANCD2), which are crucial for DNA repair processes .

Comparison with Similar Compounds

ML323 is unique in its selective inhibition of the USP1-UAF1 complex. Other similar compounds include:

P005091: A selective inhibitor of ubiquitin-specific protease 7 (USP7) with anticancer activity.

OTUB1/USP8-IN-1: A potent inhibitor of OTUB1 and USP8, used in the study of non-small-cell lung cancer.

USP7/USP47 inhibitor: A selective inhibitor of USP7 and USP47 with potential anticancer effects.

Compared to these compounds, ML323 exhibits higher selectivity and potency towards the USP1-UAF1 complex, making it a valuable tool for studying deubiquitination and its role in various cellular processes .

Properties

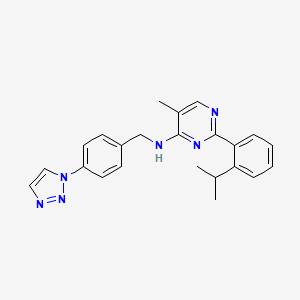

IUPAC Name |

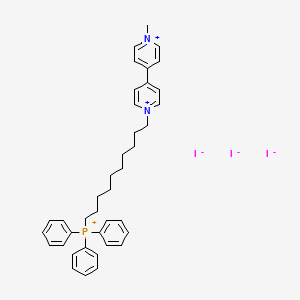

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRVWPJNKZOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572414-83-5 |

Source

|

| Record name | 1572414-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)